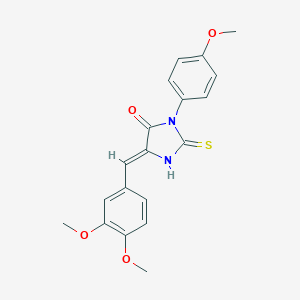![molecular formula C27H20BrClN4O2S B307095 N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide is a novel chemical compound that has garnered significant attention in scientific research. This compound is a member of the thiadiazole family and has shown promising results in various biological applications.
Wirkmechanismus
The mechanism of action of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, it has been found to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide is its broad spectrum of biological activities. It has been found to be effective against various diseases and conditions, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.
Zukünftige Richtungen
There are several future directions for research on N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as arthritis and colitis. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Furthermore, there is a need for further studies on its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide involves the reaction of 5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazole-3-thiol with 1-naphthylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with formaldehyde to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide has shown potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Eigenschaften
Molekularformel |
C27H20BrClN4O2S |
|---|---|
Molekulargewicht |
579.9 g/mol |
IUPAC-Name |
N-[amino-[5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-2H-1,3,4-thiadiazol-3-yl]methylidene]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H20BrClN4O2S/c1-35-23-14-13-17(28)15-21(23)25-32-33(26(36-25)20-10-4-5-12-22(20)29)27(30)31-24(34)19-11-6-8-16-7-2-3-9-18(16)19/h2-15,26H,1H3,(H2,30,31,34) |
InChI-Schlüssel |
GKLVOZXWIOGPIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C2=NN(C(S2)C3=CC=CC=C3Cl)C(=NC(=O)C4=CC=CC5=CC=CC=C54)N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C2=NN(C(S2)C3=CC=CC=C3Cl)C(=NC(=O)C4=CC=CC5=CC=CC=C54)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



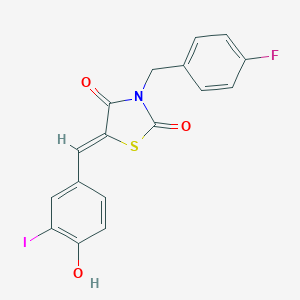
![4-{[5-(3,5-Dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307013.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307014.png)

![(2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B307016.png)
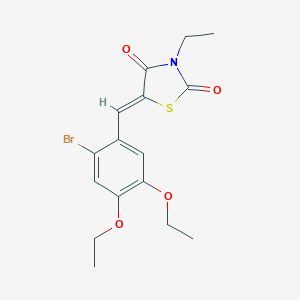


![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)
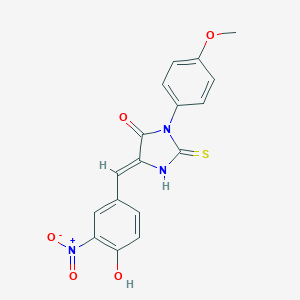
![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
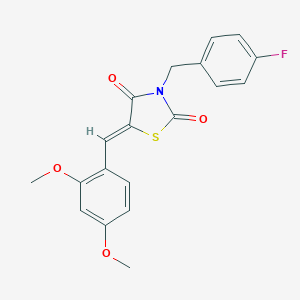
![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
